Indium nitride

Catalog No.
S574923
CAS No.
25617-98-5
M.F
InN
M. Wt
128.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium nitride

CAS Number

25617-98-5

Product Name

Indium nitride

IUPAC Name

azanylidyneindigane

Molecular Formula

InN

Molecular Weight

128.82 g/mol

InChI

InChI=1S/In.N

InChI Key

NWAIGJYBQQYSPW-UHFFFAOYSA-N

SMILES

N#[In]

Synonyms

indium nitride, InN cpd

Canonical SMILES

N#[In]

Indium nitride is an inorganic compound with the chemical formula InN. It is a semiconductor material that belongs to the group of nitrides, characterized by its unique properties such as a direct bandgap and high electron mobility. Indium nitride has garnered significant attention in materials science and electronics due to its potential applications in optoelectronics, particularly in light-emitting diodes and laser diodes. The compound typically exhibits a wurtzite crystal structure, which contributes to its interesting electronic properties.

Indium nitride is generally considered non-toxic. However, exposure to indium compounds can cause respiratory problems and other health effects []. InN dust or powder may irritate the skin and eyes. As a precaution, standard laboratory safety practices should be followed when handling InN, including wearing gloves, eye protection, and working in a fume hood [].

Optoelectronic Devices:

  • Light Emitters: InN possesses a narrow bandgap, allowing it to emit light in the near-infrared (NIR) region (around 1.5-1.9 μm) []. This spectral range is crucial for telecommunication applications like optical amplifiers and lasers. Researchers are actively investigating ways to achieve efficient stimulated emission from InN for practical NIR light-emitting devices [].
  • Photodetectors: InN's sensitivity in the NIR region also makes it a potential candidate for high-performance photodetectors, which are essential components in optical communication and sensing systems [].

High-Frequency Electronics:

  • Transistors: InN exhibits exceptional electron mobility, exceeding that of other commonly used semiconductors like silicon and gallium nitride (GaN) []. This characteristic makes InN attractive for developing high-frequency transistors, crucial for future generations of faster electronic devices [].

Solar Cells:

  • Efficiency Enhancement: InN, when combined with other nitride semiconductors like gallium nitride (GaN) in an alloy (InGaN), can potentially improve the efficiency of solar cells by better absorbing a broader range of the solar spectrum []. However, achieving efficient p-type doping (adding positive charge carriers) in InN and InGaN remains a challenge that researchers are actively addressing [].

Other Research Areas:

  • Plasmonics: InN's unique optical properties also hold promise for applications in plasmonics, which involves manipulating light at the nanoscale for different functionalities, such as biosensing and metamaterials [].
. Some notable reactions include:

  • Nitridation of Indium Oxide: Indium oxide reacts with ammonia at elevated temperatures to produce indium nitride:
    In2O3+6NH32InN+3H2O\text{In}_2\text{O}_3+6\text{NH}_3\rightarrow 2\text{InN}+3\text{H}_2\text{O}
  • Reaction with Urea: A notable method involves the reaction of indium with urea under controlled temperatures:
    In+6H2NCONH2InN+gaseous products\text{In}+6\text{H}_2\text{NCONH}_2\rightarrow \text{InN}+\text{gaseous products}
  • Chemical Vapor Deposition: Indium chloride reacts with nitrogen sources at high temperatures to yield indium nitride:
    InCl3+NInN+Cl2\text{InCl}_3+\text{N}\rightarrow \text{InN}+\text{Cl}_2

These reactions highlight the versatility of indium nitride synthesis methods, each contributing to its distinct properties.

Indium nitride can be synthesized through several methods:

  • Chemical Vapor Deposition: This method allows for the growth of thin films of indium nitride on substrates by chemically reacting gaseous precursors.
  • Hydrothermal Synthesis: Involves synthesizing indium nitride at high pressures and temperatures in aqueous solutions.
  • Solid-State Reactions: Indium and nitrogen sources are reacted in solid forms at elevated temperatures.
  • Urea-Assisted Synthesis: As mentioned earlier, this method utilizes urea as a nitrogen source under specific thermal conditions to produce high-purity indium nitride.
  • Nanowire Synthesis: In situ nitriding of indium oxide powders can yield long nanowires of indium nitride, which are useful for nanotechnology applications .

Indium Nitride~1.7WurtziteHighOptoelectronics, SensorsGallium Nitride~3.4WurtziteVery HighLEDs, High-Power DevicesAluminum Nitride~6.2WurtziteModerateSubstrates for Electronic Devices

Indium nitride's lower bandgap compared to gallium and aluminum nitrides makes it particularly suitable for specific optoelectronic applications where infrared light emission is desired.

Studies on the interactions of indium nitride with other materials have shown that it can form heterojunctions with other semiconductors, enhancing device performance. Additionally, research indicates that the surface properties of indium nitride can be modified through doping or alloying with other elements, which can lead to improved electronic characteristics.

Other CAS

25617-98-5

Wikipedia

Indium nitride

General Manufacturing Information

Indium nitride (InN): ACTIVE

Dates

Modify: 2023-08-15

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